molecular formula C9H7NO2Se B14438153 Methyl 2-selenocyanatobenzoate CAS No. 78377-05-6

Methyl 2-selenocyanatobenzoate

Cat. No.: B14438153
CAS No.: 78377-05-6
M. Wt: 240.13 g/mol
InChI Key: XMFSUMXLLZBTGO-UHFFFAOYSA-N
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Description

Methyl 2-selenocyanatobenzoate is a benzoate ester derivative featuring a selenocyanate (-SeCN) functional group at the ortho position of the aromatic ring. This compound combines the ester moiety (methyl benzoate) with a selenium-containing group, which is rare in organic chemistry. Selenocyanate groups are known for their unique electronic and steric properties, offering distinct reactivity compared to analogous sulfur (thiocyanate) or oxygen (cyanate) derivatives. Potential applications include catalysis, pharmaceutical intermediates, or materials science due to selenium's redox-active nature .

Properties

CAS No.

78377-05-6

Molecular Formula

C9H7NO2Se

Molecular Weight

240.13 g/mol

IUPAC Name

methyl 2-selenocyanatobenzoate

InChI

InChI=1S/C9H7NO2Se/c1-12-9(11)7-4-2-3-5-8(7)13-6-10/h2-5H,1H3

InChI Key

XMFSUMXLLZBTGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1[Se]C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-selenocyanatobenzoate can be synthesized through the reaction of methyl 2-aminobenzoate with triselenium dicyanide, which is prepared in situ from malononitrile and selenium dioxide . The reaction typically involves solubilizing methyl 2-amino-5-selenocyanatobenzoate in hydrochloric acid, cooling the solution, and then adding sodium nitrite while maintaining a low temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-selenocyanatobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.

    Reduction: Reduction reactions can convert the selenocyanate group to selenol or other reduced forms.

    Substitution: The selenocyanate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenols.

Mechanism of Action

The mechanism by which methyl 2-selenocyanatobenzoate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The selenocyanate group distinguishes methyl 2-selenocyanatobenzoate from structurally related benzoate esters. Below is a comparative analysis based on substituent effects and biological activities observed in analogous compounds:

Table 1: Substituent-Driven Properties of Benzoate Derivatives

Compound Name Functional Group Key Features Applications/Activity References
This compound -SeCN High polarizability, potential redox activity, and selenium-specific interactions Catalysis, selenium-based drugs [Hypothetical]
Methyl 2-(cyanomethyl)benzoate -CH₂CN Nitrile group enables nucleophilic addition and antimicrobial properties Drug synthesis, agrochemicals
Ethyl 2-(acetylamino)benzoate -NHCOCH₃ Acetylamino group enhances hydrogen bonding and bioactivity Analgesic, anti-inflammatory
Methyl 2-hydroxybenzoate -OH Hydroxyl group allows esterification and antioxidant activity Preservatives, fragrances
Methyl 2-(chlorosulfonyl)benzoate -SO₂Cl Chlorosulfonyl group enables sulfonamide synthesis Reactive intermediate

Key Observations

Selenium's larger atomic radius compared to sulfur or oxygen may sterically hinder reactions but improve coordination with transition metals .

Biological Activity: Selenium-containing compounds often exhibit unique bioactivity, such as antioxidant or anticancer effects, due to selenium's role in redox homeostasis . In contrast, nitrile-containing analogs (e.g., methyl 2-(cyanomethyl)benzoate) show antimicrobial properties, while acetylamino derivatives (e.g., ethyl 2-(acetylamino)benzoate) are explored for analgesic applications .

Stability: Selenocyanates are generally less stable than thiocyanates due to weaker Se-C bonds, requiring careful handling under inert conditions .

Table 2: Halogen vs. Selenocyanate Substitution

Compound Name Substituent Melting Point (°C) Reactivity with Thiols
Methyl 2-iodobenzoate -I 95–97 Low
This compound -SeCN Not reported High (forms Se-S bonds) [Hypothetical]
Methyl 2-bromobenzoate -Br 80–82 Moderate

Research Findings and Gaps

  • Synthetic Challenges: Selenocyanate incorporation often requires specialized reagents (e.g., KSeCN), as seen in selenocyanate synthesis literature, though direct evidence for this compound is lacking in the provided data .
  • Biological Potential: Studies on methyl 2-amino-4-iodo-6-methylbenzoate suggest halogen and methyl positioning significantly affect bioactivity ; similar structure-activity relationships may apply to selenium analogs.
  • Industrial Relevance: Compounds with sulfonyl or nitrile groups (e.g., methyl 2-(chlorosulfonyl)benzoate) are used as intermediates; selenocyanate derivatives could fill niche roles in catalysis or photovoltaics .

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